molecular formula C17H27ClFNO4 B13407072 Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride CAS No. 81148-29-0

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride

Katalognummer: B13407072
CAS-Nummer: 81148-29-0
Molekulargewicht: 363.8 g/mol
InChI-Schlüssel: HVZRSXJYNAOOCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a β-blocker derivative characterized by a benzenepropanoic acid backbone substituted with a fluorine atom at the 3-position and a complex 2-hydroxy-3-((1-methylethyl)amino)propoxy group at the 4-position. The ethyl ester moiety enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.

Eigenschaften

CAS-Nummer

81148-29-0

Molekularformel

C17H27ClFNO4

Molekulargewicht

363.8 g/mol

IUPAC-Name

ethyl 3-[3-fluoro-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C17H26FNO4.ClH/c1-4-22-17(21)8-6-13-5-7-16(15(18)9-13)23-11-14(20)10-19-12(2)3;/h5,7,9,12,14,19-20H,4,6,8,10-11H2,1-3H3;1H

InChI-Schlüssel

HVZRSXJYNAOOCK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)C)O)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Benzene Core with Fluoro Substitution

Method A: Electrophilic Aromatic Substitution (EAS)

  • Starting Material: Phenol derivatives or substituted benzenes.
  • Reaction: Direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Outcome: Selective fluorination at the 3-position of the aromatic ring, facilitated by activating groups like hydroxyl or amino groups.

Reaction Conditions:

Phenol derivative + NFSI in acetonitrile at 0-25°C

Notes: The presence of activating groups directs the fluorination ortho or para, but with careful control, the fluorine can be directed to the desired position.

Introduction of the Hydroxy-Propoxy Side Chain

Method B: Nucleophilic Substitution on Activated Aromatic Precursors

  • Starting Material: 4-hydroxybenzoic acid or derivatives.
  • Reaction: O-alkylation with 2-bromo-1-methylethylamine derivatives or protected equivalents.
  • Conditions: Use of base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Example:

4-Hydroxybenzoic acid derivative + 2-bromo-1-methylethylamine in DMF, heated at 80°C

Outcome: Formation of the hydroxy-propoxy linkage at the para-position.

Attachment of the Amino-Propoxy Side Chain

Method C: Nucleophilic Substitution or Reductive Amination

  • Starting Material: The hydroxy-alkylated benzene derivative.
  • Reaction: Nucleophilic substitution with isopropylamine or its derivatives, or reductive amination if appropriate aldehyde intermediates are available.
  • Conditions: Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

Example:

Hydroxy-alkylated benzene + isopropylamine + NaBH3CN in methanol

Outcome: Formation of the (1-methylethyl)amino side chain attached via the propoxy linker.

Esterification to Form the Ethyl Ester

Method D: Fischer Esterification

  • Starting Material: Carboxylic acid intermediate.
  • Reaction: Reaction with ethanol in the presence of an acid catalyst such as sulfuric acid.
  • Conditions: Reflux under anhydrous conditions.

Reaction:

Carboxylic acid + ethanol + H2SO4, reflux

Outcome: Formation of the ethyl ester.

Formation of the Hydrochloride Salt

Method E: Acid-Base Neutralization

  • Starting Material: The free base form of the compound.
  • Reaction: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol).
  • Conditions: Stirring at room temperature until salt formation is complete.

Reaction:

Free base + HCl → Hydrochloride salt

Outcome: Crystallization of the hydrochloride salt suitable for pharmaceutical applications.

Schematic Representation of the Synthetic Route

Phenol derivative → Fluorination → Hydroxy-propoxy substitution → Amino-propoxy attachment → Esterification → Hydrochloride salt formation

Notes on Optimization and Purification

  • Regioselectivity is achieved through directing groups and controlled reaction conditions.
  • Protecting groups such as tert-butyloxycarbonyl (Boc) may be employed during amino group modifications.
  • Purification involves chromatography (silica gel, reverse-phase HPLC) and recrystallization to ensure high purity.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Purpose
1 Electrophilic fluorination NFSI, acetonitrile Introduce fluorine at C-3
2 O-alkylation 2-bromo-1-methylethylamine, DMF Attach hydroxy-propoxy group
3 Nucleophilic substitution Isopropylamine, NaBH3CN Attach amino side chain
4 Fischer esterification Ethanol, H2SO4 Form ethyl ester
5 Acid-base neutralization HCl Generate hydrochloride salt

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can produce various amino derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Query Compound C₁₇H₂₅FNO₄·HCl (est.) ~365.85 (est.) 3-fluoro, ethyl ester, 2-hydroxy-3-(isopropylamino)propoxy
Esmolol Hydrochloride C₁₆H₂₅NO₄·HCl 331.83 4-hydroxypropoxy, methyl ester, no fluorine
Landiolol Hydrochloride C₂₄H₃₄N₃O₆·HCl 500.00 Morpholine carbonyl group, (4S)-2,2-dimethyl-1,3-dioxolane ester
Ronacaleret Hydrochloride C₂₅H₃₁F₂NO₄·HCl 484.00 4,5-difluoro, indenyl-substituted tert-butyl amino group

Key Observations :

  • The query compound differs from esmolol primarily in the 3-fluoro substitution and ethyl ester (vs. methyl ester in esmolol). These modifications may alter metabolic stability and receptor binding kinetics .
  • Landiolol incorporates a morpholine carbonyl group and a dioxolane ring, enhancing selectivity for cardiac β₁-receptors and prolonging half-life compared to esmolol .
  • Ronacaleret features bulkier aromatic substitutions (indenyl group) and dual fluorine atoms, indicating divergent therapeutic targets (e.g., osteoporosis vs. cardiovascular) .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles

Compound Name Therapeutic Use Water Solubility Stability (pH Range) Key Pharmacokinetic Traits
Query Compound Hypothesized: Arrhythmias/Hypertension Moderate (HCl salt) Likely stable at 3.0–5.0 pH (analogous to esmolol) Potential rapid onset due to ester hydrolysis
Esmolol Hydrochloride Supraventricular tachyarrhythmias, hypertension High (HCl salt) Stable at pH 3.0–5.0 Ultra-short acting (t₁/₂ = 9 min) due to esterase metabolism
Landiolol Hydrochloride Perioperative tachycardia Moderate N/A Shorter t₁/₂ (4 min) than esmolol
Ronacaleret Hydrochloride Osteoporosis Low N/A Long-acting (targets bone resorption)

Key Observations :

  • The query compound’s ethyl ester may slightly prolong its half-life compared to esmolol’s methyl ester, but esterase-mediated hydrolysis likely maintains rapid clearance .
  • Landiolol’s morpholine group enhances β₁-selectivity, reducing pulmonary side effects compared to non-selective analogs like esmolol .
  • Ronacaleret exemplifies structural diversification beyond cardiovascular applications, targeting calcium-sensing receptors for osteoporosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can enantiomeric purity be ensured?

  • Methodology :

  • Esterification : The ethyl ester group can be introduced via acid-catalyzed esterification of the parent carboxylic acid using ethanol. Catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) are common .
  • Hydrochloride Salt Formation : Post-synthesis, the free base can be treated with HCl gas in anhydrous diethyl ether to form the hydrochloride salt. Crystallization in ethanol/water mixtures improves purity .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers, given the stereogenic centers in the hydroxypropoxy and isopropylamino groups .

Q. How can the compound’s structural integrity and purity be validated?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, propoxy chain at C4). Aromatic protons in the benzene ring and ester carbonyl (~170 ppm in ¹³C NMR) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride form).
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) and monitor degradation products .

Q. What are the critical stability considerations for long-term storage?

  • Stability Data :

  • Hydroscopicity : Hydrochloride salts are often hygroscopic; store in desiccators with silica gel under inert gas (N₂/Ar) .
  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Avoid exposure to temperatures >100°C .
  • Light Sensitivity : Protect from UV light using amber glass vials, as fluorinated aromatic compounds may undergo photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Approach :

  • Solvent Screening : Use a standardized shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify solubility via UV-Vis or HPLC .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–12) to account for ionization of the amino and hydroxyl groups. The hydrochloride salt may exhibit higher aqueous solubility at acidic pH .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., ethyl ester derivatives in ) to identify trends in substituent effects.

Q. What in vitro assays are suitable for evaluating β-adrenergic receptor binding affinity, given its structural similarity to beta-blockers?

  • Experimental Design :

  • Radioligand Binding Assays : Use ³H-dihydroalprenolol as a competitive ligand in CHO-K1 cells expressing human β₁/β₂-adrenoceptors. Calculate IC₅₀ values via nonlinear regression .
  • Functional Assays : Measure cAMP production (ELISA or FRET-based) in HEK293 cells to assess agonist/antagonist activity.
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify potential active metabolites via LC-MS/MS .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Troubleshooting :

  • Cell Line Validation : Use authenticated lines (e.g., ATCC) and standardize culture conditions (e.g., serum concentration, passage number).
  • Dose-Response Curves : Perform MTT/WST-1 assays across a wide concentration range (1 nM–100 µM) to capture full toxicity profiles.
  • Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and identify off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.